Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate
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Overview
Description
Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of hydrazine with a suitable ketone under reflux conditions using acetic acid and hydrochloric acid can yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and scalability. The choice of solvents, catalysts, and purification techniques are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo derivatives, while reduction can produce 3-hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives.
Scientific Research Applications
Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Indazole derivatives, including this compound, are explored for their electronic and photophysical properties, making them candidates for organic electronics and photonics.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Synthesized via Fischer indole synthesis.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Exhibits anti-Herpes Simplex virus-1 activity.
Uniqueness
Methyl 3-oxo-1,2-dihydroindazole-7-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its oxo and carboxylate groups provide versatile sites for chemical modifications, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-4-2-3-5-7(6)10-11-8(5)12/h2-4H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBFECYZMYCGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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